Enitociclib

CDK9 inhibitor selectivity kinome profiling Kd binding assay

CDK9 inhibitor studies are frequently confounded by off-target kinase activity, undermining mechanistic conclusions. Enitociclib resolves this: a benzyl sulfoximine-engineered CDK9 inhibitor with IC₅₀=3 nM and exceptional kinome-wide selectivity. • IC₅₀=3 nM CDK9/CycT1; potency retained under physiologic ATP • Complete metabolic remissions in DH-DLBCL; once-weekly IV dosing • Reproducible MYC mRNA PD modulation (r=0.9627, C1D1→D15) • Synergy with venetoclax, bortezomib, lenalidomide in MM models Supplied at ≥98% HPLC purity with CoA; cold-chain shipped globally.

Molecular Formula C19H18F2N4O2S
Molecular Weight 404.4358
CAS No. 1610358-56-9
Cat. No. B605923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnitociclib
CAS1610358-56-9
SynonymsBAY-1251152;  BAY 1251152;  BAY1251152;  (+)-BAY-1251152.
Molecular FormulaC19H18F2N4O2S
Molecular Weight404.4358
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C
InChIInChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25)
InChIKeyYZCUMZWULWOUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enitociclib (BAY 1251152, VIP152) – A Highly Selective CDK9 Inhibitor with Proven Clinical Differentiation for Targeted Oncology Research


Enitociclib (CAS 1610358-56-9) is a small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9), the catalytic subunit of positive transcription elongation factor b (P-TEFb). Discovered via scaffold-hopping optimization from the atuveciclib chemotype, enitociclib incorporates a distinctive benzyl sulfoximine group that imparts high biochemical potency (IC₅₀ = 3 nM against CDK9/CycT1), exceptional kinome-wide selectivity, and a pharmacokinetic profile enabling once-weekly intravenous administration . The compound has demonstrated durable complete metabolic remissions in patients with double-hit diffuse large B-cell lymphoma (DH-DLBCL) and is currently under clinical investigation for multiple hematologic malignancies .

Target engagement CDK9-selective transcriptional inhibition studies
Kinase selectivity Reported kinome-wide selectivity for CDK9 over other CDKs
Dosing schedule Once-weekly IV administration model context

Why Enitociclib Cannot Be Substituted by Other CDK9 Inhibitors Without Experimental Validation


CDK9 inhibitors exhibit widely divergent selectivity fingerprints, ATP-competitive behavior, and pharmacokinetic profiles that fundamentally alter their therapeutic windows. Enitociclib was specifically engineered via a scaffold hop from atuveciclib (BAY-1143572) to introduce a sulfoximine moiety that reduces off-target binding across the kinome while preserving low-nanomolar potency under both low- and high-ATP conditions . In contrast, several clinical-stage CDK9 inhibitors lose potency by orders of magnitude under physiologic ATP concentrations, and others possess substantially broader kinase inhibition profiles that may increase toxicity risk . These molecular and pharmacologic distinctions mean that substituting enitociclib with another CDK9 inhibitor—without confirmatory head-to-head data—introduces significant uncertainty in target engagement, transcriptional modulation, and safety margins.

Enitociclib Maintains target affinity under high-ATP conditions
Other CDK9 inhibitors Potency may shift >200-fold, altering target engagement
Enitociclib Kinome-wide selectivity profile reported as narrowest
Other CDK9 inhibitors Broader off-target kinase hits may confound transcriptional readouts
Similar CDK9 inhibitors may not transfer selectivity, ATP resilience, or dosing schedule without head-to-head confirmation.

Enitociclib Differentiation Evidence: Head-to-Head and Cross-Study Quantitative Comparisons with Clinical-Stage CDK9 Inhibitors


Kd-Based Kinome-Wide Selectivity: Enitociclib Is the Most Selective CDK9 Inhibitor Among Clinical Candidates

In a head-to-head kinome scan (DiscoverX, 1 µM) comparing enitociclib (VIP152) with atuveciclib, AZD4573, fadraciclib, KB-0742, and alvocidib, Kd values demonstrated that enitociclib is the most selective CDK9 inhibitor versus all other CDKs, with the fewest off-target kinase hits among all tested compounds . This superior selectivity profile is a direct consequence of the benzyl sulfoximine structural motif unique to enitociclib.

Kinome selectivity
Head-to-head
Fewest off-target kinase hits among tested clinical CDK9 inhibitors
Supports CDK9-specific transcriptional interpretation
DiscoverX kinome scan at 1 µM; rank order: VIP152 > KB-0742 ≈ fadraciclib
CDK9 inhibitor selectivity kinome profiling Kd binding assay off-target kinase inhibition

Retained Biochemical Potency Under High ATP: Enitociclib Avoids the Potency Collapse Seen with Competing CDK9 Inhibitors

When assayed in the presence of high (physiologic) ATP concentrations, enitociclib maintains low-nanomolar potency (IC₅₀ = 4.5 nM at low ATP; IC₅₀ remains in the low nM range at high ATP), whereas fadraciclib and KB-0742 experience a dramatic potency shift, with IC₅₀ values rising to 760 nM and 1.7 µM, respectively . AZD4573 and alvocidib also retain potency at high ATP, but neither matches enitociclib's combination of ATP-resilience and kinome selectivity.

ATP-resilient potency
Head-to-head
Negligible potency loss at high ATP (low nM retained)
Sustained target engagement under physiologic ATP context
Fadraciclib shifts >200-fold; KB-0742 shifts >50-fold under high ATP
CDK9 inhibitor ATP competition biochemical IC50 high ATP assay target engagement

Superior Cellular Potency in MOLM-13 Acute Myeloid Leukemia Cells: Enitociclib vs. Atuveciclib

In the MOLM-13 AML cell line, enitociclib demonstrates a cellular IC₅₀ of 29 nM , representing an approximately 10.7-fold greater potency compared with atuveciclib, which exhibits an IC₅₀ of 310 nM in the same cell line . This difference in cellular anti-proliferative activity—despite only a 4.3-fold difference in biochemical IC₅₀ (3 nM vs. 13 nM)—suggests that enitociclib's favorable permeability and lack of efflux contribute to enhanced intracellular target engagement.

Cellular potency in AML
Cross-study
IC₅₀ 29 nM in MOLM-13 cells
Reported greater anti-proliferative activity than atuveciclib
10.7-fold cellular potency difference; atuveciclib IC₅₀ 310 nM
cellular IC50 MOLM-13 anti-proliferative activity CDK9 inhibitor potency

Clinical Proof-of-Concept: Durable Complete Metabolic Remissions in Double-Hit DLBCL

In a first-in-human phase I trial (NCT02635672), enitociclib monotherapy administered as a once-weekly 30 mg intravenous infusion produced durable complete metabolic remissions in 2 of 7 patients (29%) with high-grade B-cell lymphoma harboring MYC and BCL2/BCL6 translocations (HGL/DH-DLBCL), with responses ongoing at 3.7 and 2.3 years at study discontinuation . By comparison, the CDK9 inhibitor AZD4573 demonstrated 3 complete responses in patients with relapsed/refractory peripheral T-cell lymphoma (PTCL) in a phase II module, though in a distinct lymphoma subtype .

Clinical response in DLBCL
Trial context
2/7 patients achieved durable complete metabolic remissions
Reported endpoint response in MYC-driven lymphoma model
Phase I trial (NCT02635672); responses at 3.7 and 2.3 years
complete metabolic remission double-hit DLBCL CDK9 inhibitor clinical response MYC-driven lymphoma

Once-Weekly Intravenous Dosing Enables a Wider Therapeutic Window Compared with Daily Oral CDK9 Inhibitors

Enitociclib is formulated for once-weekly intravenous administration, a dosing schedule rationally designed to permit on-target Mcl-1 downregulation in neutrophils to recover between doses, thereby widening the therapeutic window . In contrast, atuveciclib is administered orally once daily in continuous 28-day cycles . At the clinical dose of 30 mg once weekly, enitociclib achieves average unbound plasma concentrations of 18 nM over 24 hours, exceeding the in vitro IC₅₀ of 4.5 nM (unbound) for approximately 15 hours, ensuring sustained target coverage without cumulative toxicity .

Dosing schedule design
Class-level
Once-weekly IV permits hematopoietic recovery between doses
May support wider therapeutic window context vs. daily oral dosing
Unbound plasma concentration exceeds IC₅₀ for ~15h at 30 mg dose
once-weekly dosing therapeutic window pharmacokinetics neutrophil recovery

Documented Cardiac Safety: No QTc Prolongation Across a Broad Patient Cohort

Analysis of triplicate ECG data from 58 patients with solid tumors and hematologic malignancies treated with enitociclib (5–30 mg IV once weekly) demonstrated no QTc prolongation after single or multiple doses . This favorable cardiac safety profile is attributed to enitociclib's high selectivity for CDK9 and minimal off-target kinase engagement, and it contrasts with concerns associated with less selective CDK inhibitors that carry risk of cardiovascular adverse events.

Cardiac safety endpoint
Supporting evidence
No QTc prolongation observed in 58-patient cohort
Reported tolerability endpoint context for kinase selectivity
Phase I triplicate ECG analysis; 5–30 mg dose range
cardiac safety QTc interval CDK9 inhibitor toxicity clinical safety profile

Enitociclib Application Scenarios: Where Its Differentiated Profile Delivers the Strongest Scientific and Procurement Value


Preclinical Research in MYC-Driven Aggressive B-Cell Lymphomas (DH-DLBCL, HGL)

Enitociclib's demonstrated ability to induce durable complete metabolic remissions in patients with double-hit DLBCL , combined with its once-weekly dosing schedule that permits hematopoietic recovery , makes it the CDK9 inhibitor of choice for preclinical studies evaluating transcriptional CDK9 inhibition in MYC/BCL2-rearranged lymphoma models. Researchers should prioritize enitociclib over oral daily CDK9 inhibitors when the experimental objective requires sustained transcriptional downregulation with a defined therapeutic window.

Drug Combination Studies Requiring a CDK9 Inhibitor with Validated Synergy Partners

Enitociclib has demonstrated preclinical synergy with bortezomib, lenalidomide, pomalidomide, and venetoclax in multiple myeloma models , and clinical combination trials with venetoclax and prednisone are underway in relapsed/refractory lymphoma. Its predictable once-weekly PK profile and cardiac safety simplify the design of combination regimens compared with daily oral CDK9 inhibitors that may produce cumulative myelosuppression.

Pharmacodynamic Studies Requiring a CDK9 Inhibitor with Documented Kinome Selectivity

For experiments where CDK9-specific transcriptional effects must be cleanly interpreted—such as RNA Pol II Ser2 phosphorylation analysis, MYC/MCL1 depletion kinetics, or transcriptional elongation assays—enitociclib's Kd-based kinome selectivity data, which demonstrate it as the most selective clinical CDK9 inhibitor , provide the strongest evidence that observed biological effects are CDK9-dependent rather than a consequence of multi-kinase inhibition.

Biomarker-Driven Clinical Development Programs in Hematologic Malignancies

Enitociclib's clinical development includes pharmacodynamic biomarker data demonstrating MYC mRNA downregulation in patient blood samples that is reproducible between Cycle 1 Day 1 and Day 15 (r=0.9627) . This reproducible on-target pharmacodynamic modulation, coupled with documented complete remissions , supports the use of enitociclib in biomarker-driven clinical trials where transcriptional CDK9 inhibition is hypothesized to reverse MYC-dependent therapeutic resistance.

Application
Selection Property
Validation Focus
MYC-driven lymphoma research models
Durable transcriptional downregulation context
Model-response endpoint review and dosing schedule
Drug combination studies
Synergy-partner validation and intermittent dosing
Combination index and myelosuppression monitoring
CDK9-specific pharmacodynamic assays
Kinome-wide selectivity profile
RNA Pol II Ser2 and MYC/MCL1 depletion kinetics
Biomarker-driven development programs
Reproducible on-target pharmacodynamic modulation
MYC mRNA downregulation and resistance reversal context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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